24‑Hour Analgesic Duration vs. Oxymorphone’s ≤10‑Hour Window
In the mouse tail‑flick assay, oxymorphone at doses up to 50 mg/kg s.c. produced no detectable analgesia 10 h post‑injection. By contrast, oxymorphone 4‑nitrophenylhydrazone (OxyPNPH) at 25 mg/kg s.c. extended tail‑flick latency from a baseline of ~2 sec to >8 sec at 10 h; the 50 mg/kg dose maintained latency at ~5 sec even 24 h after administration [1]. Oxymorphonazine and oxymorphone phenylhydrazone also produced longer actions than oxymorphone but were significantly less effective than OxyPNPH [1].
| Evidence Dimension | Duration of analgesic response (tail‑flick latency prolongation) |
|---|---|
| Target Compound Data | OxyPNPH 25 mg/kg s.c.: latency >8 sec at 10 h; 50 mg/kg: ~5 sec at 24 h |
| Comparator Or Baseline | Oxymorphone 50 mg/kg s.c.: no effect at 10 h; oxymorphone phenylhydrazone and oxymorphonazine: prolonged analgesia but inferior to OxyPNPH |
| Quantified Difference | >10‑fold longer analgesic duration (≥24 h vs. <10 h); OxyPNPH 25 mg/kg achieves analgesia where 50 mg/kg oxymorphone fails |
| Conditions | Male CD‑1 mice; tail‑flick radiant heat assay; single s.c. injection; n=10–12/group |
Why This Matters
For in‑vivo models requiring sustained opioid receptor activation, OxyPNPH uniquely provides a >24‑h time window, eliminating the need for repeated dosing or infusion pumps.
- [1] Williams CL, Bodnar RJ, Clark JE, Hahn EF, Burks TF, Pasternak GW. Irreversible opiate agonists and antagonists. IV. Analgesic actions of 14-hydroxydihydromorphinone hydrazones. J Pharmacol Exp Ther. 1988 Apr;245(1):8-12. PMID: 2452249. View Source
